molecular formula C11H13NO2 B078430 Acetanilide, 2'-acetonyl- CAS No. 14300-15-3

Acetanilide, 2'-acetonyl-

Cat. No. B078430
CAS RN: 14300-15-3
M. Wt: 191.23 g/mol
InChI Key: GMFKXTWKFHPRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2'-acetonyl-, also known as N-phenylacetamide, is a chemical compound that is commonly used in scientific research. It is an organic compound that is synthesized from aniline and acetic anhydride. Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. In

Mechanism Of Action

The mechanism of action of acetanilide is not fully understood. However, it is believed that acetanilide inhibits the synthesis of prostaglandins, which are involved in inflammation and pain. Acetanilide is also believed to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain.

Biochemical And Physiological Effects

Acetanilide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Acetanilide has also been shown to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain. Additionally, acetanilide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Acetanilide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available chemical compound. Acetanilide is also stable and has a long shelf life, making it useful for long-term experiments. However, acetanilide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, acetanilide has a low solubility in water, which can make it difficult to dissolve in some experimental conditions.

Future Directions

There are several future directions for research related to acetanilide. One potential direction is the development of new synthetic routes for acetanilide and related compounds. Another potential direction is the investigation of the mechanism of action of acetanilide and related compounds. Additionally, future research could explore the potential therapeutic applications of acetanilide and related compounds, particularly in the treatment of inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, acetanilide, 2'-acetonyl-, is a chemical compound that is commonly used in scientific research. It is synthesized from aniline and acetic anhydride and has been used in various scientific studies due to its unique properties and effects on biological systems. Acetanilide has been shown to have analgesic, antipyretic, and antioxidant properties, and has several advantages for use in lab experiments. However, acetanilide is a toxic compound and must be handled with care. There are several future directions for research related to acetanilide, including the development of new synthetic routes and investigation of its therapeutic potential.

Synthesis Methods

Acetanilide can be synthesized through the reaction of aniline and acetic anhydride. This reaction is catalyzed by sulfuric acid and produces acetic acid as a byproduct. The chemical equation for the synthesis of acetanilide is as follows:
C6H5NH2 + (CH3CO)2O → C6H5NHCOCH3 + CH3COOH

Scientific Research Applications

Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. It is commonly used as a starting material for the synthesis of other organic compounds. Acetanilide has also been used as a model compound for studying the reactivity of amides and the mechanism of amide bond formation. Additionally, acetanilide has been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

14300-15-3

Product Name

Acetanilide, 2'-acetonyl-

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[2-(2-oxopropyl)phenyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

GMFKXTWKFHPRQV-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1NC(=O)C

Canonical SMILES

CC(=O)CC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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